Home > Products > Screening Compounds P99633 > 1''-Hydroxycannabidiol
1''-Hydroxycannabidiol -

1''-Hydroxycannabidiol

Catalog Number: EVT-1501054
CAS Number:
Molecular Formula: C₂₁H₃₀O₃
Molecular Weight: 330.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1''-hydroxycannabidiol is a hydroxy-cannabidiol that is cannabidiol in which one of the two hydrogens at position 1 of the pentyl chain has been replaced by a hydroxy group. It is a metabolite of cannabidiol by human liver microsomes, produced particularly by CYP1A. It has a role as a human xenobiotic metabolite. It is a hydroxy-cannabidiol, an olefinic compound, a member of resorcinols and a secondary alcohol.
Overview

1''-Hydroxycannabidiol, a primary metabolite of cannabidiol, has garnered significant interest due to its potential therapeutic properties. This compound is classified under the cannabinoid family, which includes various naturally occurring and synthetic substances derived from the Cannabis sativa plant. Cannabidiol itself is non-psychoactive and is primarily recognized for its potential benefits in treating conditions such as epilepsy, anxiety, and chronic pain. The synthesis of 1''-hydroxycannabidiol is essential for research into its pharmacological effects and potential clinical applications.

Source and Classification

1''-Hydroxycannabidiol is sourced from cannabidiol, which is extracted from the Cannabis sativa plant. Cannabidiol belongs to the class of compounds known as cannabinoids, which interact with the endocannabinoid system in humans. This system plays a critical role in regulating various physiological processes, including mood, pain sensation, and immune response. The classification of 1''-hydroxycannabidiol falls under the broader category of phytocannabinoids, which are naturally occurring compounds found in cannabis.

Synthesis Analysis

Methods and Technical Details

Key steps in this synthesis include:

  1. Protection of Hydroxyl Groups: Initial protection of hydroxyl groups using trimethylsilyl (TMS) or similar protecting groups.
  2. Piers–Rubinsztajn Reaction: This reaction involves the conversion of protected intermediates into hydroxy derivatives.
  3. Final Deprotection: The removal of protecting groups under mild conditions to yield 1''-hydroxycannabidiol without harsh acidic treatments that could lead to unwanted cyclization to delta-9-tetrahydrocannabinol.

This method represents a significant advancement in cannabinoid chemistry by enabling safer and more efficient synthesis routes .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 1''-hydroxycannabidiol is influenced by its functional groups. It can participate in several types of reactions:

  1. Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
  2. Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  3. Hydrogenation: Under appropriate conditions, double bonds within the structure may be hydrogenated.

These reactions are essential for modifying the compound to explore its pharmacological properties further.

Mechanism of Action

Process and Data

The mechanism of action for 1''-hydroxycannabidiol involves interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. Unlike delta-9-tetrahydrocannabinol, which binds strongly to CB1 receptors leading to psychoactive effects, 1''-hydroxycannabidiol appears to modulate receptor activity without significant psychoactivity.

Research indicates that this compound may enhance the therapeutic effects of other cannabinoids by acting as an allosteric modulator or through synergistic interactions. Its ability to influence pathways related to pain perception, inflammation, and anxiety makes it a compound of interest for further clinical studies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1''-Hydroxycannabidiol exhibits several notable physical and chemical properties:

These properties are crucial for determining suitable methods for extraction, purification, and application in scientific research .

Applications

Scientific Uses

The applications of 1''-hydroxycannabidiol are primarily focused on its potential therapeutic benefits:

  1. Pharmacological Research: Investigating its effects on pain management, anti-inflammatory responses, and neuroprotective properties.
  2. Clinical Trials: As a candidate for further studies aimed at understanding its efficacy in treating conditions like epilepsy and anxiety disorders.
  3. Synthetic Chemistry: Serving as a precursor or intermediate in synthesizing other cannabinoid derivatives with enhanced bioactivity.
Introduction to 1''-Hydroxycannabidiol

1''-Hydroxycannabidiol (1''-OH-CBD) is a monohydroxylated metabolite of the major phytocannabinoid cannabidiol (CBD). As a secondary oxidative metabolite, it occupies a critical position in the pharmacokinetic pathway of CBD, influencing both the clearance and potential biological activity of its parent compound. Unlike CBD itself—which has garnered significant attention for its anticonvulsant, anxiolytic, and anti-inflammatory properties—this specific metabolite represents an understudied node in cannabinoid pharmacology. Its structural uniqueness stems from the site-specific hydroxylation at the terminal carbon (C1'') of CBD’s pentyl side chain, distinguishing it from other hydroxylated CBD metabolites like those hydroxylated on the terpenoid ring. Research into such minor cannabinoid metabolites has accelerated with the therapeutic adoption of CBD-rich pharmaceuticals like Epidiolex®, highlighting the need to map the complete metabolic fate of administered cannabinoids [5] [6] [9].

Definition and Chemical Identity of 1''-Hydroxycannabidiol

1''-Hydroxycannabidiol (CAS Number: 2231221-49-9) is formally defined as a pentyl-hydroxy derivative of cannabidiol, where one hydrogen atom at the terminal carbon (designated C1'') of CBD’s n-pentyl side chain is substituted by a hydroxyl (-OH) group. This modification yields the molecular formula C₂₁H₃₀O₃ and a molecular weight of 330.46 g/mol [5] [10]. The compound retains the core structural features of CBD: a resorcinol-type benzene ring with two meta-positioned phenolic hydroxyl groups, fused to a monoterpenoid moiety (a dimethylpyran ring fused with a cyclohexene ring). The stereochemistry of the terpenoid portion remains consistent with CBD, featuring chiral centers at C6 and C1 in the cyclohexene ring.

Table 1: Fundamental Chemical Identifiers of 1''-Hydroxycannabidiol

PropertyValue
Systematic Name5-(1-Hydroxypentyl)-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol
CAS Registry Number2231221-49-9
Molecular FormulaC₂₁H₃₀O₃
Molecular Weight330.46 g/mol
IUPAC Name5-(1-Hydroxypentyl)-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]benzene-1,3-diol
Canonical SMILESCCCCC(O)c1cc(O)c([C@H]2C=C(C)CCC[C@H]2C(=C)C)c(O)c1
InChI KeyZQSIYMMJGDRXKH-DZSWIPEDSA-N
Chemical ClassificationSecondary alcohol; Resorcinol derivative; Hydroxycannabidiol isomer

The presence of the terminal hydroxyl group significantly alters the physicochemical properties compared to CBD. Predicted parameters include a boiling point of ~507 °C, a density of ~1.083 g/cm³, and a pKa of ~9.36, indicating that the aliphatic hydroxyl group is less acidic than the phenolic groups under physiological conditions. This terminal hydroxylation also enhances water solubility relative to the highly lipophilic CBD, influencing its distribution and elimination kinetics [5] [8] [10].

Biosynthetic Origin: Role of Human Liver Microsomes and CYP1A Enzymes

The biotransformation of CBD into 1''-Hydroxycannabidiol is catalyzed primarily by hepatic cytochrome P450 (CYP) enzymes, specifically the CYP1A subfamily, within human liver microsomes. Microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes, containing membrane-bound phase I metabolizing enzymes like CYPs. Experimental studies utilizing human liver microsomes in vitro have demonstrated the efficient conversion of CBD to its hydroxylated metabolites, with CYP1A isoforms (particularly CYP1A1 and CYP1A2) identified as major catalysts for the ω-hydroxylation at the terminal carbon (C1'') of the pentyl chain. This metabolic reaction involves the insertion of an oxygen atom into the C-H bond at C1'', forming the primary alcohol [2] [5] [6].

The reaction mechanism adheres to the typical CYP monooxygenase pathway:

  • CBD binding to the active site of the CYP enzyme, close to the heme iron.
  • Reduction of the heme iron (Fe³⁺ to Fe²⁺) by NADPH-CYP reductase.
  • Oxygen binding forming an Fe²⁺-O₂ complex.
  • Second reduction and protonation leading to heterolytic O-O bond cleavage.
  • Oxygen atom transfer to the terminal alkyl carbon (C1'') of CBD’s pentyl side chain, yielding 1''-OH-CBD and water.

This ω-hydroxylation pathway represents a significant route in human CBD metabolism, alongside other oxidative pathways like allylic hydroxylation (e.g., at C6 or C7 of the terpenoid ring) and carboxylation. The predominance of CYP1A in generating this specific isomer underscores the enzyme’s substrate specificity for the terminal alkyl position. Genetic polymorphisms or environmental inducers (e.g., tobacco smoke via polycyclic aromatic hydrocarbons) of CYP1A enzymes could theoretically influence individual variability in 1''-OH-CBD formation, though clinical data on this specific metabolite’s variability remains limited [2] [5] [6].

Positional Isomerism in Cannabidiol Metabolites: Structural Differentiation

Cannabidiol undergoes extensive phase I metabolism, resulting in several monohydroxylated positional isomers. The site of hydroxylation critically determines the metabolite’s three-dimensional structure, physicochemical properties, and potential biological activity. 1''-Hydroxycannabidiol is distinguished from its primary isomers by the specific location of its hydroxyl group:

  • 1''-OH-CBD: Hydroxylation occurs on the terminal carbon (C1'') of the pentyl side chain attached to the resorcinol ring (5-position). This results in a primary alcohol (-CH₂OH) at the end of the alkyl chain.
  • 6α-OH-CBD & 6β-OH-CBD: Hydroxylation occurs on carbon 6 (C6) of the terpenoid ring. The designation α or β refers to the stereochemistry relative to the plane of the ring (α typically below, β above in standard orientation). This creates a chiral secondary alcohol on the alicyclic ring.
  • 7-OH-CBD: Hydroxylation occurs on the methyl group attached to C8 of the terpenoid ring (often designated as the C7 position in classical cannabinoid numbering). This results in a primary alcohol (-CH₂OH) on the ring system.

Table 2: Structural Differentiation of Key Monohydroxylated CBD Metabolites

MetaboliteSite of HydroxylationFunctional Group FormedKey Structural Feature*Typical Relative Abundance in Humans
1''-OH-CBDTerminal carbon (C1'') of pentyl chainPrimary Alcohol (-CH₂OH)-OH on alkyl chain terminus, away from core ringsLow
6α-OH-CBDC6 of terpenoid ring (α-face)Secondary Alcohol (>CH-OH)-OH equatorial/axial on cyclohexene ringModerate
6β-OH-CBDC6 of terpenoid ring (β-face)Secondary Alcohol (>CH-OH)-OH stereoisomer of 6α-OH-CBDLow
7-OH-CBDMethyl group on C8 (C7 methyl)Primary Alcohol (-CH₂OH)-OH on exocyclic methyl group of terpenoid ringHigh

*(Based on available pharmacokinetic studies e.g., [9])

This positional isomerism has profound implications:

  • Pharmacokinetics: Hydroxylation site impacts polarity, solubility, and subsequent conjugation (glucuronidation/sulfation) rates. Terminal alkyl chain hydroxylation (1''-OH-CBD) enhances water solubility more than ring hydroxylation, potentially facilitating renal excretion.
  • Receptor Interactions: The terpenoid ring and its substituents are crucial for binding cannabinoid receptors (CB1/CB2). Hydroxylation at C6 or C7 (on the ring system) could directly modulate receptor affinity or efficacy, whereas hydroxylation on the remote pentyl chain terminus (C1'') is less likely to directly influence classical cannabinoid receptor binding but may affect interactions with other targets like enzymes or transporters.
  • Analytical Differentiation: Precise identification and quantification of 1''-OH-CBD require analytical techniques (e.g., LC-MS/MS) capable of resolving these structurally similar isomers, often using specific retention times and transition ions [4] [6] [9].

Pharmacological Relevance in Cannabidiol Metabolism

While the intrinsic pharmacological activity of 1''-Hydroxycannabidiol itself remains largely uncharacterized compared to CBD or major metabolites like 7-OH-CBD, its formation and presence hold significant relevance within the broader context of CBD pharmacology and drug interaction potential:

  • Metabolic Fate of CBD: The formation of 1''-OH-CBD represents a detoxification and elimination pathway. As a more polar metabolite than CBD, it is more readily conjugated (glucuronidated by UGTs like UGT2B7 or UGT1A9) to form water-soluble glucuronides excreted in urine or bile. While 7-COOH-CBD (the carboxylic acid derivative from further oxidation of 7-OH-CBD) is consistently the most abundant circulating CBD metabolite, hydroxylated metabolites like 1''-OH-CBD contribute to the overall metabolic clearance of the parent drug. Pharmacokinetic studies in humans show that after administration of pharmaceutical CBD preparations (oil or decoction), 1''-OH-CBD is detectable in serum and urine, albeit at lower concentrations than 7-OH-CBD or 7-COOH-CBD [9].

Table 3: Comparative Serum Pharmacokinetics of CBD Metabolites After Cannabis Preparations (Mean Data Adapted from [9])

MetabolitePreparationCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄h (ng·h/mL)
1''-OH-CBDDecoctionNot Reported*Not Reported*Not Reported*
OilNot Reported*Not Reported*Not Reported*
6α-OH-CBDDecoction0.80 ± 0.41~1.5~5.0**
Oil0.42 ± 0.18~1.0~2.5**
6β-OH-CBDDecoction0.12 ± 0.08~1.5~0.8**
Oil0.17 ± 0.11~1.0~0.9**
7-OH-CBDDecoction159.93 ± 101.75~1.5~950**
Oil151.45 ± 58.81~1.0~900**
7-COOH-CBDDecoction118.03 ± 64.94~1.5~1100**
Oil74.73 ± 31.84~1.0~750**

Specific PK parameters for 1''-OH-CBD were not detailed in the cited study, though its presence was confirmed.*AUC values estimated from graphical data in source publication.

  • Potential for Drug-Drug Interactions (DDI): As a product of CYP1A-mediated metabolism, the formation of 1''-OH-CBD could be susceptible to modulation by CYP1A inhibitors or inducers. Inhibitors (e.g., fluvoxamine, furafylline) could potentially decrease its formation, possibly diverting CBD metabolism towards other pathways or increasing parent CBD exposure. Inducers (e.g., omeprazole, tobacco smoke) could increase 1''-OH-CBD formation. Conversely, CBD is a known inhibitor of several CYP enzymes (e.g., CYP2C19, CYP2D6, CYP3A4, CYP2B6, CYP2C9, CYP1A2). While direct evidence is lacking for 1''-OH-CBD, its parent compound CBD can significantly inhibit the metabolism of co-administered drugs metabolized by these enzymes. The potential for CBD or its metabolites (like 7-OH-CBD) to inhibit nicotine metabolism via CYP2A6 inhibition highlights the complex interaction potential within cannabinoid metabolic networks [1] [7].
  • Biological Activity Exploration: Minor cannabinoid metabolites are increasingly recognized for potential unique biological activities. Although specific data on 1''-OH-CBD is scarce, the structural modification—introducing a polar group on the previously lipophilic tail—could alter its interaction profile with endocannabinoid system components (CB1, CB2 receptors, FAAH, MAGL), orphan receptors (e.g., GPR55, TRPV channels), or enzymes involved in inflammation or oxidative stress. Research into the "abnormal" or unusual cannabinoids suggests they may possess cannabimimetic-like activities distinct from major cannabinoids, warranting further investigation [6].

Properties

Product Name

1''-Hydroxycannabidiol

IUPAC Name

5-(1-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol

Molecular Formula

C₂₁H₃₀O₃

Molecular Weight

330.46

InChI

InChI=1S/C21H30O3/c1-5-6-7-18(22)15-11-19(23)21(20(24)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16-,17+,18?/m0/s1

SMILES

CCCCC(C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.